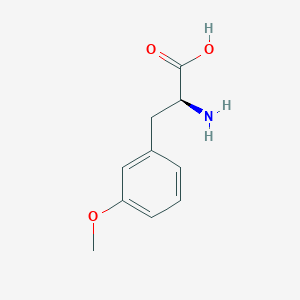

3-Methoxy-L-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXGLOBWOMUGQB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449224 | |

| Record name | 3-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33879-32-2 | |

| Record name | 3-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-L-phenylalanine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-L-phenylalanine, a non-natural amino acid of significant interest in pharmaceutical research and drug development.[1] Its unique structure serves as a valuable building block in the creation of novel peptides and as a chiral auxiliary in asymmetric synthesis.[1] This document details established synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Furthermore, it explores the potential biological relevance of this compound in the context of neurotransmitter pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is sparingly soluble in water.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO₃ | [1] |

| CAS Number | 33879-32-2 | [1] |

| Molecular Weight | 195.22 g/mol | PubChem |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | Store at 0°C | [1] |

Synthetic Routes and Methodologies

The enantioselective synthesis of this compound is crucial for its application in biologically active molecules. Several strategies have been developed, primarily focusing on enzymatic and chemoenzymatic approaches to ensure high stereochemical purity.

Chemoenzymatic Synthesis from 3-Methoxycinnamic Acid

A highly efficient method for the synthesis of this compound involves the use of phenylalanine ammonia lyases (PALs).[2] These enzymes catalyze the stereoselective addition of ammonia to the double bond of a cinnamic acid derivative.[2][3] This chemoenzymatic approach offers high enantioselectivity and operates under mild reaction conditions.

A recent study demonstrated the successful synthesis of this compound using PALs from Anabaena variabilis (AvPAL) and Planctomyces brasiliensis (PbPAL).[2] The process can be conducted in a continuous flow system using an immobilized enzyme, which allows for shorter reaction times and excellent conversions.[2]

Key Reaction Parameters and Performance:

| Parameter | Value |

| Starting Material | 3-Methoxycinnamic acid |

| Enzyme | Phenylalanine Ammonia Lyase (AvPAL or PbPAL) |

| Ammonia Source | 5M Ammonium Salt |

| Temperature | 37°C |

| Reaction Time (Flow) | 20 minutes contact time |

| Conversion (Flow) | 88% ± 4% |

Potential Synthesis from L-Tyrosine

Another plausible synthetic route involves the modification of the readily available natural amino acid, L-tyrosine. This approach would necessitate the selective O-methylation of the phenolic hydroxyl group of L-tyrosine. While specific protocols for the direct synthesis of this compound from L-tyrosine are not extensively detailed in the reviewed literature, the synthesis of structurally similar compounds, such as 4-Methoxy-L-phenylalanine, has been achieved through the methylation of L-tyrosine using reagents like methyl iodide in the presence of a base.[4] This suggests that a similar strategy, potentially involving regioselective protection and deprotection steps, could be adapted for the synthesis of the 3-methoxy isomer.

Detailed Experimental Protocols

Enzymatic Synthesis of this compound from 3-Methoxycinnamic Acid in Continuous Flow

This protocol is based on the methodology described for the synthesis of L-phenylalanine derivatives using immobilized phenylalanine ammonia lyase.[2]

Materials:

-

3-Methoxycinnamic acid

-

Ammonium salt (e.g., ammonium carbonate)

-

Immobilized Phenylalanine Ammonia Lyase (AvPAL or PbPAL)

-

Phosphate buffer (50 mM, pH 8.5)

-

Continuous flow reactor system

Procedure:

-

Enzyme Immobilization: The phenylalanine ammonia lyase is first immobilized on a suitable support. A common method involves covalent attachment to commercially available resins. For example, the enzyme can be immobilized on a support modified with iminodiacetic acid and charged with CoCl₂.[2]

-

Preparation of the Reaction Mixture: A solution of 3-methoxycinnamic acid (10 mM) and the ammonium salt (5M) is prepared in the phosphate buffer.

-

Continuous Flow Reaction: The reaction mixture is pumped through the continuous flow reactor packed with the immobilized enzyme. The flow rate is adjusted to achieve a contact time of approximately 20 minutes. The reaction is carried out at 37°C.

-

Product Monitoring and Purification: The output from the reactor is collected, and the conversion is monitored by HPLC by measuring the depletion of the starting material.[2] The product, this compound, can then be purified from the reaction mixture using standard chromatographic techniques.

Potential Biological Significance and Signaling Pathway Involvement

While direct studies on the specific signaling pathways of this compound are limited, its structural similarity to L-phenylalanine and L-tyrosine suggests a potential interaction with neurotransmitter synthesis pathways, particularly the dopamine pathway.[5][6]

L-phenylalanine is an essential amino acid that is a precursor for L-tyrosine, which in turn is converted to L-DOPA and then dopamine.[6] It is plausible that this compound could act as a modulator of enzymes involved in this pathway or be a substrate for transport systems that handle aromatic amino acids.[1] The methoxy group at the meta position may influence its binding affinity to enzymes and transporters, potentially altering dopamine metabolism.[7] Further research is needed to elucidate the precise role of this compound in neurological processes.

Below is a diagram illustrating the established dopamine synthesis pathway, providing a framework for considering the potential points of interaction for this compound.

Caption: Established dopamine synthesis pathway and potential interaction of this compound.

Below is a diagram illustrating a generalized workflow for the chemoenzymatic synthesis of this compound.

Caption: General workflow for the chemoenzymatic synthesis of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 3. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methoxy-L-phenylalanine (CAS: 33879-32-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-L-phenylalanine, a substituted aromatic amino acid of significant interest in neuroscience and drug discovery. The document details its physicochemical properties, synthesis, and purification, and explores its potential mechanism of action, particularly in the context of neurological disorders such as Parkinson's disease. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by a methoxy group at the meta position of the phenyl ring.[1][2] This structural modification imparts unique chemical and biological properties, making it a valuable building block in peptide synthesis and a compound of interest for pharmaceutical research.[1][2] Its potential to modulate neurotransmitter systems has positioned it as a candidate for investigation in the context of neurological disorders where dopamine and glutamate pathways are implicated.[1]

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for this compound is crucial for its application in research and development. The following tables summarize its key physicochemical and computed properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33879-32-2 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| pKa (Predicted) | 2.20 ± 0.10 | [2] |

| Solubility | Sparingly soluble in water | [2] |

| Storage Temperature | 0-8°C | [4] |

Table 2: Computed Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | [3] |

| InChI Key | XTXGLOBWOMUGQB-VIFPVBQESA-N | [3] |

| Canonical SMILES | COC1=CC=CC(=C1)CC(C(=O)O)N | [3] |

| XLogP3-AA (Predicted) | -1.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

Spectroscopic Data

While experimental spectra for this compound are not widely published, data for its precursor, 3-methoxybenzaldehyde, and the related compound 3-(3-methoxyphenyl)propionic acid provide insight into its expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted benzene ring), a singlet for the methoxy group protons around 3.8 ppm, and multiplets for the α- and β-protons of the amino acid backbone.[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the α-carbon, β-carbon, and the carbonyl carbon of the carboxylic acid.[5]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amine (~3000-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-O stretching of the methoxy group.[6]

Synthesis and Purification

The asymmetric synthesis of this compound can be achieved through various methods developed for non-natural amino acids. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with a suitable electrophile, in this case, 3-methoxybenzyl bromide. The following is a representative experimental protocol adapted from established methods for the synthesis of phenylalanine derivatives.

Representative Asymmetric Synthesis Protocol

This protocol describes a potential pathway for the synthesis of this compound.

A potential workflow for the asymmetric synthesis of this compound.

Step 1: Formation of the Chiral Glycine Enolate Equivalent A chiral auxiliary, such as a derivative of (1R,2S)-2-amino-1,2-diphenylethanol, is reacted with glycine methyl ester to form a chiral Schiff base. This Schiff base is then deprotonated at a low temperature (e.g., -78 °C) using a strong base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) to generate the chiral glycine enolate.

Step 2: Stereoselective Alkylation The generated enolate is then reacted with 3-methoxybenzyl bromide. The chiral auxiliary directs the approach of the electrophile, leading to a highly stereoselective alkylation. The reaction is typically quenched with a proton source, such as saturated aqueous ammonium chloride.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary The resulting alkylated product is subjected to acidic hydrolysis (e.g., using 6M HCl at reflux) to cleave the Schiff base and hydrolyze the ester, yielding the free amino acid and regenerating the chiral auxiliary.

Step 4: Purification The crude this compound is purified. A common method involves ion-exchange chromatography. The crude product is dissolved in an acidic solution and loaded onto a cation-exchange resin. After washing, the amino acid is eluted with a basic solution (e.g., dilute ammonium hydroxide). The eluate is then neutralized and the product is crystallized from a suitable solvent system, such as water/ethanol.

Biological Activity and Mechanism of Action

The biological activity of this compound is thought to be primarily related to its structural similarity to L-phenylalanine and L-tyrosine, which are precursors in the biosynthesis of catecholamine neurotransmitters.

Putative Role in Dopamine Synthesis

L-phenylalanine is the initial substrate for the synthesis of dopamine. It is first hydroxylated to L-tyrosine by phenylalanine hydroxylase, which is then converted to L-DOPA by tyrosine hydroxylase. L-DOPA is subsequently decarboxylated to dopamine. It is hypothesized that this compound may influence this pathway, potentially by competing with the natural substrates for the enzymes involved.

Putative interaction of this compound with the dopamine synthesis pathway.

Interaction with Glutamatergic Neurotransmission

Research on L-phenylalanine and its derivatives has shown that they can modulate glutamatergic synaptic transmission, particularly through interaction with the N-methyl-D-aspartate (NMDA) receptor. L-phenylalanine itself can act as a competitive antagonist at the glycine binding site of the NMDA receptor. It is plausible that this compound shares this property, which could be a key aspect of its activity in the central nervous system.

Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound, several in vitro and in vivo experimental protocols can be employed.

In Vitro NMDA Receptor Binding Assay

This protocol is adapted from established radioligand binding assays for the NMDA receptor.[4]

Objective: To determine the affinity of this compound for the NMDA receptor, specifically its potential interaction with the glycine co-agonist site.

Materials:

-

Rat brain cortical membranes

-

[³H]MK-801 (a radiolabeled NMDA receptor channel blocker)

-

Glutamate

-

Glycine

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

Procedure:

-

Prepare rat brain cortical membranes.

-

In a 96-well plate, add the membrane preparation, [³H]MK-801, glutamate, and varying concentrations of this compound.

-

To determine if the interaction is at the glycine site, a parallel experiment can be run with a high concentration of glycine to compete with the test compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ and subsequently the Ki of this compound.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines a method to assess the effect of this compound on dopamine levels in a specific brain region, such as the striatum, in a living animal model.[1]

Objective: To measure changes in extracellular dopamine and its metabolites following the administration of this compound.

Materials:

-

Laboratory animals (e.g., rats)

-

Microdialysis probes

-

Stereotaxic apparatus

-

HPLC system with electrochemical or mass spectrometry detection

-

This compound solution for administration (e.g., intraperitoneal injection)

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., striatum) of an anesthetized animal using a stereotaxic frame.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline microdialysate samples at regular intervals.

-

Administer a dose of this compound to the animal.

-

Continue to collect microdialysate samples at the same intervals post-administration.

-

Analyze the collected samples for dopamine and its metabolites (e.g., DOPAC and HVA) using a sensitive analytical technique like HPLC-ECD or HPLC-MS/MS.

-

Compare the post-administration neurotransmitter levels to the baseline levels to determine the effect of the compound.

Applications in Drug Development

The unique profile of this compound makes it a compound of interest for several therapeutic areas:

-

Neurological Disorders: Its potential to modulate dopaminergic and glutamatergic systems makes it a candidate for investigation in diseases like Parkinson's disease, where dopamine deficiency is a hallmark, and other conditions where excitotoxicity is implicated.[1]

-

Peptide-Based Therapeutics: As a modified amino acid, it can be incorporated into peptides to enhance their stability, modify their conformation, and potentially improve their pharmacokinetic properties.

-

Chiral Synthesis: It can be used as a chiral building block or auxiliary in the asymmetric synthesis of other complex molecules.[1]

Conclusion

This compound is a versatile molecule with significant potential in neuroscience and medicinal chemistry. While a complete experimental dataset for this specific compound is not yet fully available in the public domain, the information gathered from related compounds and general synthetic and analytical methodologies provides a strong foundation for future research. This technical guide has summarized the current state of knowledge and provided representative protocols to facilitate further investigation into the synthesis, properties, and biological activities of this compound. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. besjournal.com [besjournal.com]

- 2. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]

- 6. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

The Metabolic Fate of 3-Methoxy-L-phenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is increasingly utilized as a building block in peptide synthesis and drug development. Understanding its metabolic pathway is crucial for predicting its pharmacokinetic profile, potential bioactivity of its metabolites, and overall safety. This technical guide provides a comprehensive overview of the predicted metabolic fate of this compound, based on established biotransformation reactions of analogous compounds. Key metabolic transformations, including O-demethylation and transamination, are detailed. Furthermore, this guide outlines detailed experimental protocols for the in vitro investigation of its metabolism and the analytical techniques required for metabolite identification. Visual diagrams of the proposed metabolic pathways and experimental workflows are provided to facilitate comprehension.

Introduction

This compound is a synthetic amino acid analog characterized by a methoxy group at the meta position of the phenyl ring. Its incorporation into peptides and drug candidates can influence conformation, stability, and biological activity. A thorough understanding of its metabolic pathway is paramount for drug development, as metabolites may possess their own pharmacological or toxicological properties. In the absence of direct, extensive experimental data on this compound metabolism, this guide synthesizes information from related compounds to propose a scientifically grounded metabolic map.

Proposed Metabolic Pathways of this compound

The metabolism of this compound is predicted to proceed via two primary pathways analogous to the metabolism of other O-methylated aromatic compounds and amino acids: O-demethylation and transamination .

O-Demethylation Pathway

A principal metabolic route for aromatic methoxy groups is O-demethylation, a reaction frequently catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process involves the removal of the methyl group, converting the methoxy moiety into a hydroxyl group.

-

Reaction: this compound is converted to 3-hydroxy-L-phenylalanine (also known as m-tyrosine).

-

Enzymes: Primarily cytochrome P450 monooxygenases.

-

Significance: The resulting metabolite, 3-hydroxy-L-phenylalanine, may exhibit distinct biological activities and will have altered polarity, affecting its distribution and excretion.

Transamination Pathway

As an amino acid, this compound is expected to undergo transamination, a fundamental reaction in amino acid catabolism. This involves the transfer of its amino group to an α-keto acid, commonly α-ketoglutarate, leading to the formation of a new amino acid (glutamate) and the corresponding α-keto acid of the original amino acid.

-

Reaction: this compound is converted to 3-methoxyphenylpyruvic acid.

-

Enzymes: Aminotransferases (transaminases).

-

Significance: This pathway represents a common route for the degradation of the amino acid backbone. The resulting α-keto acid can potentially enter other metabolic pathways.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data, such as enzyme kinetics (Km, Vmax) or metabolite concentrations, specifically for the metabolism of this compound. The tables below are provided as templates for researchers to populate as data becomes available through the experimental protocols outlined in this guide.

Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Metabolism

| Enzyme Family | Specific Enzyme (Hypothetical) | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |

| Cytochrome P450 | CYP3A4, CYP2D6 | This compound | 3-Hydroxy-L-phenylalanine | Data not available | Data not available |

| Aminotransferase | Aromatic amino acid aminotransferase | This compound | 3-Methoxyphenylpyruvic acid | Data not available | Data not available |

Table 2: Expected Metabolite Profile from In Vitro Metabolism Studies

| Parent Compound | Predicted Metabolite | Analytical Method | Expected Retention Time (min) | Expected m/z |

| This compound | 3-Hydroxy-L-phenylalanine | LC-MS/MS | To be determined | To be determined |

| This compound | 3-Methoxyphenylpyruvic acid | LC-MS/MS | To be determined | To be determined |

Experimental Protocols

To elucidate the metabolic pathway of this compound, a series of in vitro experiments are recommended. The following protocols provide a framework for these investigations.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify metabolites formed through phase I metabolism, primarily by cytochrome P450 enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker set to 37°C

-

Centrifuge

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer).

-

Thaw the human liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Mixture:

-

In a 96-well plate or microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.5-1 mg/mL)

-

This compound (final concentration to be optimized, e.g., 1-10 µM)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (or other suitable organic solvent) containing an internal standard (if used).

-

-

Sample Processing:

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean plate or vials for analysis.

-

Metabolite Identification using LC-MS/MS

This protocol outlines the general approach for analyzing the samples from the in vitro metabolism study to identify potential metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer (MS) capable of tandem mass spectrometry (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

Procedure:

-

Chromatographic Separation:

-

Develop an appropriate reversed-phase HPLC/UHPLC method to separate this compound from its potential metabolites. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common starting point.

-

The choice of column (e.g., C18) and gradient conditions will need to be optimized.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of potential metabolites.

-

Perform a full scan analysis to obtain the mass-to-charge ratio (m/z) of all ions present in the sample.

-

Conduct data-dependent MS/MS analysis to acquire fragmentation spectra of the most abundant ions.

-

-

Data Analysis:

-

Process the raw data using appropriate software.

-

Compare the chromatograms of the samples with and without the NADPH regenerating system to identify NADPH-dependent metabolites.

-

Extract the accurate mass of potential metabolites and propose elemental compositions.

-

Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. For example, the loss of a methyl group (14 Da) from the parent ion would be indicative of O-demethylation.

-

NMR Spectroscopy for Structural Elucidation

For definitive structural confirmation of novel or unexpected metabolites, isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Procedure:

-

Metabolite Isolation:

-

Scale up the in vitro incubation to produce sufficient quantities of the metabolite of interest.

-

Use preparative HPLC to isolate the metabolite from the reaction mixture.

-

-

NMR Analysis:

-

Dissolve the purified metabolite in a suitable deuterated solvent.

-

Acquire a suite of NMR spectra, including 1D ¹H and ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).

-

Analyze the NMR data to determine the complete chemical structure of the metabolite.

-

Conclusion

While direct experimental data on the metabolic pathway of this compound remains limited, this technical guide provides a robust framework for its investigation. The proposed pathways of O-demethylation and transamination are based on well-established biochemical principles. The detailed experimental protocols offer a clear path for researchers to elucidate the actual metabolic fate of this compound, generate crucial quantitative data, and ultimately contribute to a comprehensive understanding of its role in drug development and biological systems. The provided visualizations serve as a valuable tool for conceptualizing the metabolic processes and experimental designs.

Potential Therapeutic Applications of 3-Methoxy-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is emerging as a compound of interest within the pharmaceutical and neuroscience research communities. Its structural similarity to endogenous molecules involved in key neurological processes suggests a potential for therapeutic intervention in a range of disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, potential mechanisms of action, and proposed experimental protocols for its evaluation. While direct quantitative data for this specific analog remains limited in publicly accessible literature, this document extrapolates from studies on closely related phenylalanine derivatives to present a framework for future research and development.

Introduction

This compound is a non-proteinogenic amino acid characterized by a methoxy group at the meta position of the phenyl ring of L-phenylalanine. This seemingly minor modification has the potential to significantly alter the molecule's biochemical properties, including its transport across the blood-brain barrier, its interaction with enzymes and receptors, and its overall metabolic fate. Preliminary research suggests that this compound may modulate neurotransmitter levels and exhibit neuroprotective properties, making it a candidate for investigation in the context of neurodegenerative diseases such as Parkinson's disease.[1] This guide aims to consolidate the available information and provide a technical roadmap for researchers interested in exploring the therapeutic potential of this compound.

Synthesis of this compound

While specific, detailed protocols for the industrial synthesis of this compound are not widely published, a plausible synthetic route can be extrapolated from established methods for the synthesis of other phenylalanine analogs. A common approach involves the asymmetric synthesis from a suitable benzaldehyde derivative.

Proposed Synthetic Pathway:

A potential synthetic route could start from 3-methoxybenzaldehyde, which would undergo a condensation reaction, for example, with N-acetylglycine to form an azlactone. Subsequent reduction and chiral resolution or asymmetric hydrogenation would yield the desired L-enantiomer of this compound.

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of this compound is hypothesized to stem from its ability to interact with key neurological pathways.

Neurological Disorders

Given its structural similarity to L-DOPA, a cornerstone in Parkinson's disease therapy, this compound is a candidate for investigation in neurodegenerative conditions. It is theorized that it may act as a modulator of dopamine synthesis or signaling.[1]

Neuroprotection

Studies on halogenated derivatives of L-phenylalanine have demonstrated significant neuroprotective effects in models of ischemic stroke.[2][3] These effects are attributed to the modulation of glutamatergic synaptic transmission. It is plausible that this compound could exhibit similar neuroprotective properties through related mechanisms.

Dopamine Synthesis Pathway

L-phenylalanine is a precursor to L-tyrosine, which is then converted to L-DOPA and subsequently dopamine. The introduction of a methoxy group on the phenyl ring could influence the enzymatic conversion steps in this pathway, potentially altering dopamine levels in the brain.

Quantitative Data from Related Phenylalanine Analogs

Table 1: Inhibitory Constants (Ki) of Phenylalanine Analogs for L-type Amino Acid Transporter 1 (LAT1) and LAT2

| Compound | LAT1 Ki (µM) | LAT2 Ki (µM) | LAT1 Selectivity (Ki ratio LAT2/LAT1) |

| L-Phenylalanine | 18.3 ± 1.5 | 33.5 ± 2.1 | 1.8 |

| 2-Iodo-L-phenylalanine | 5.8 ± 0.5 | 115 ± 9 | 19.8 |

| 3-Bromo-L-phenylalanine | 15.1 ± 1.2 | 45.2 ± 3.6 | 3.0 |

| 4-Fluoro-L-phenylalanine | 25.6 ± 2.1 | 55.8 ± 4.5 | 2.2 |

| Data extracted from a study on structure-activity characteristics of phenylalanine analogs.[4] |

Table 2: IC50 Values of Halogenated L-Phenylalanine Derivatives on mEPSCs

| Compound | IC50 (µM) for depressing AMPA/kainate receptor-mediated mEPSC frequency |

| 3,5-diiodo-L-tyrosine (DIT) | 104.6 ± 14.1 |

| 3,5-dibromo-L-tyrosine (DBrT) | 127.5 ± 13.3 |

| Data from a study on the neuroprotective action of halogenated derivatives of L-phenylalanine.[3] |

Experimental Protocols

The following are detailed methodologies adapted from studies on related phenylalanine analogs, which can be applied to the investigation of this compound.

In Vitro LAT1/LAT2 Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on the L-type amino acid transporters LAT1 and LAT2.

Cell Culture:

-

HEK293 cells stably expressing human LAT1 or human LAT2 are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

Uptake Inhibition Assay:

-

Seed cells in 24-well plates and grow to confluence.

-

Wash cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate cells for 10 minutes at 37°C with transport buffer containing various concentrations of this compound.

-

Initiate the uptake reaction by adding transport buffer containing a fixed concentration of a radiolabeled substrate (e.g., L-[14C]leucine for LAT1 or L-[14C]alanine for LAT2) and the corresponding concentrations of this compound.

-

After a defined incubation period (e.g., 1 minute), terminate the uptake by aspirating the medium and washing the cells three times with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Determine the radioactivity in the cell lysates using a liquid scintillation counter.

-

Measure the protein concentration of the lysates for normalization.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Neuroprotection Study in a Stroke Model

This protocol, adapted from studies on halogenated phenylalanine derivatives, outlines a procedure to assess the neuroprotective effects of this compound in a rat model of ischemic stroke.[2][3]

Animal Model:

-

Use adult male Sprague-Dawley rats.

-

Induce transient middle cerebral artery occlusion (MCAO) for a defined period (e.g., 90 minutes) to simulate ischemic stroke.

Drug Administration:

-

Administer this compound or vehicle control intraperitoneally at a predetermined dose at the time of reperfusion.

Assessment of Neurological Deficit:

-

At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale assessing motor function).

Infarct Volume Measurement:

-

Following neurological assessment, euthanize the animals and perfuse the brains.

-

Remove the brains and section them coronally.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software.

Statistical Analysis:

-

Compare the neurological deficit scores and infarct volumes between the treatment and control groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores and t-test for infarct volume).

Conclusion and Future Directions

This compound represents a promising but underexplored molecule with potential therapeutic applications in neurology. The structural relationship to key neurotransmitter precursors and the observed activities of related analogs provide a strong rationale for its further investigation. Future research should focus on obtaining direct quantitative data on its biological targets, elucidating its precise mechanism of action, and evaluating its efficacy and safety in relevant preclinical models of neurological disorders. The experimental frameworks provided in this guide offer a starting point for such investigations, which will be crucial in determining the ultimate therapeutic value of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxy-L-phenylalanine: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. 3-Methoxy-L-phenylalanine, a derivative of the natural amino acid L-phenylalanine, serves as a valuable building block in the design and synthesis of novel peptides and peptidomimetics. The presence of a methoxy group at the meta-position of the phenyl ring introduces unique steric and electronic properties that can profoundly influence the biological activity and structural characteristics of the resulting peptide. This technical guide provides a comprehensive overview of the use of this compound in peptide synthesis, including its physicochemical properties, detailed experimental protocols for its incorporation, and an analysis of its impact on peptide function.

Physicochemical Properties of Fmoc-3-Methoxy-L-phenylalanine

For use in standard solid-phase peptide synthesis (SPPS), this compound is typically protected at its α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This strategy allows for selective deprotection under mild basic conditions, preserving the integrity of the growing peptide chain.[1]

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-3-methoxy-L-phenylalanine | [2] |

| Synonyms | Fmoc-L-Phe(3-OMe)-OH, Fmoc-3-methoxy-L-Phe-OH | [2] |

| CAS Number | 206060-40-4 | [2] |

| Molecular Formula | C₂₅H₂₃NO₅ | [2][3] |

| Molecular Weight | 417.46 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 152 - 155 °C | [2] |

| Optical Rotation | [α]²⁰D = +32 ± 1° (c=1 in DMF) | [2] |

| Purity | ≥ 99.5% (Chiral HPLC) | [2] |

| Storage | 0-8 °C | [2] |

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on well-established Fmoc/tBu solid-phase peptide synthesis methodologies and can be adapted for both manual and automated synthesis. While specific reaction times and efficiencies can be sequence-dependent, these protocols provide a robust starting point for the successful incorporation of this compound.

General Workflow for SPPS

The iterative process of SPPS involves the sequential addition of amino acids to a growing chain anchored to a solid support. The key steps are deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Manual SPPS Cycle for Incorporating Fmoc-3-Methoxy-L-phenylalanine

This protocol is suitable for a 0.1 mmol synthesis scale.

1. Resin Preparation:

-

Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF.[4]

-

Agitate for 3 minutes, then drain.

-

Repeat the treatment with fresh 20% piperidine in DMF for an additional 15 minutes.[4]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

3. Coupling of Fmoc-3-Methoxy-L-phenylalanine:

-

In a separate vial, pre-activate Fmoc-3-Methoxy-L-phenylalanine (3 equivalents) with a suitable coupling agent. For sterically hindered amino acids, potent activators are recommended.[3] A common combination is:

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

Dissolve in DMF.

-

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[4]

4. Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of resin beads.[3] A negative result (yellow beads) indicates complete coupling.

-

If the test is positive (blue beads), a "double coupling" is recommended, where the coupling step is repeated with a fresh solution of activated amino acid.[3][4]

5. Washing:

-

After complete coupling, wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3 times) to remove excess reagents.[4]

6. Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

1. Final Deprotection and Washing:

-

After the final coupling step, perform a final Fmoc deprotection (as in step 2 of Protocol 1).

-

Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[4]

2. Cleavage:

-

Caution: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

-

Add a cleavage cocktail to the dried resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[4]

-

Agitate the mixture at room temperature for 2-3 hours.[4]

3. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[4]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[4]

-

Dry the crude peptide pellet under vacuum.[4]

Protocol 3: Peptide Purification and Analysis

1. Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient.[4]

2. Analysis:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).[5]

Impact of 3-Methoxy Substitution on Peptide Properties

The introduction of a methoxy group at the 3-position of the phenylalanine side chain can influence the resulting peptide's properties in several ways:

-

Conformational Effects: The methoxy group can alter the electronic properties of the aromatic ring, which may influence intramolecular interactions such as CH-π interactions.[6] These interactions can, in turn, affect the local conformation and the flexibility of the peptide backbone.[6] While detailed conformational studies on peptides containing this compound are not widely published, techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating such structural changes.[7]

-

Biological Activity: The modification of the aromatic ring of phenylalanine can have a significant impact on the biological activity of peptides. For instance, in a study of dipeptide sweeteners based on L-aspartyl-L-phenylalanine methyl ester, it was found that a methoxy group in the meta position did not abolish the sweet taste as dramatically as a substitution in the para position.[8] This highlights the sensitivity of receptor-ligand interactions to the precise placement of substituents. In the context of neuropeptides and other bioactive peptides, such modifications can alter receptor binding affinity and signaling efficacy.

-

Metabolic Stability: The incorporation of unnatural amino acids is a common strategy to increase the resistance of peptides to proteolytic degradation, thereby extending their in vivo half-life.[8] The 3-methoxy substitution may contribute to enhanced metabolic stability, although specific data for this particular modification is limited.

Visualization of Key Concepts

Troubleshooting Incomplete Coupling

A common challenge in SPPS, particularly with sterically hindered amino acids, is incomplete coupling. The following decision tree illustrates a logical approach to troubleshooting this issue.

References

- 1. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. This compound | C10H13NO3 | CID 10943394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]

- 8. The medicinal chemistry of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxy-L-phenylalanine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-L-phenylalanine is a synthetic amino acid derivative with potential applications in pharmaceutical and neuroscience research.[1] Its utility in these fields is fundamentally linked to its physicochemical properties, particularly its solubility and stability, which govern its formulation, delivery, and in vivo fate. This technical guide provides a comprehensive overview of the known properties of this compound, alongside detailed experimental protocols for determining its solubility and stability profiles. Due to a lack of extensive published data for this specific compound, this guide equips researchers with the necessary methodologies to generate these critical parameters. The guide also discusses potential metabolic pathways based on the known metabolism of related aromatic amino acids and outlines analytical techniques for its quantification.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by a methoxy group at the meta position of the phenyl ring.[1] This structural modification can influence its biological activity and physicochemical properties compared to its parent compound. It is recognized as a building block in peptide synthesis and is explored for its potential in developing therapeutics for neurological disorders.[1] An understanding of its solubility and stability is paramount for its application in drug development, enabling appropriate formulation, storage, and prediction of its behavior in biological systems.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | (2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | [2][3] |

| CAS Number | 33879-32-2 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | White to yellow solid/powder | [1][2] |

| Predicted pKa | 2.20 ± 0.10 | [1] |

| Storage Temperature | 0-4°C | [1][2] |

Solubility

Currently, there is limited quantitative data available in the public domain regarding the solubility of this compound in various solvents. It is qualitatively described as "sparingly soluble in water".[1] The solubility of amino acids is influenced by factors such as pH, temperature, and the presence of co-solvents.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The following is a standard protocol for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV) or a validated spectrophotometric method

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter compatible with the solvent. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Data Presentation:

The solubility data should be presented in a clear, tabular format as shown in Table 2.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (g/L) | Solubility (mol/L) |

| Water | 25 | 7.0 | Experimental Value | Calculated Value |

| PBS | 25 | 7.4 | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

| Other solvents | ... | ... | ... | ... |

Solubility Determination Workflow

Stability

The stability of this compound is a critical parameter for its storage, handling, and use in formulations. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to accelerate the degradation of a compound to identify its likely degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Add H₂O₂ to the stock solution (e.g., 3% final concentration). Store at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution and solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Data Evaluation:

-

Quantify the remaining percentage of this compound at each time point.

-

Calculate the degradation rate constant and half-life under each condition.

-

Identify and characterize any significant degradation products.

-

Data Presentation:

The results of the stability study should be summarized in a table.

| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products (if identified) |

| 0.1 M HCl | 24 h | 60°C | Experimental Value | Characterize peaks |

| 0.1 M NaOH | 24 h | 60°C | Experimental Value | Characterize peaks |

| 3% H₂O₂ | 24 h | Room Temp | Experimental Value | Characterize peaks |

| Heat (Solid) | 48 h | 60°C | Experimental Value | Characterize peaks |

| Light | 24 h | Room Temp | Experimental Value | Characterize peaks |

Forced Degradation Study Workflow

Potential Metabolic Pathways

The metabolic fate of this compound has not been explicitly studied. However, it is likely to follow the general metabolic pathways of L-phenylalanine, with modifications due to the presence of the methoxy group. The primary routes of L-phenylalanine metabolism include hydroxylation and transamination.[4][5]

-

Hydroxylation: Phenylalanine hydroxylase typically converts L-phenylalanine to L-tyrosine. It is plausible that a similar enzymatic system could hydroxylate the aromatic ring of this compound.

-

Transamination: L-phenylalanine can undergo transamination to form phenylpyruvic acid.[5] this compound could similarly be converted to 3-methoxyphenylpyruvic acid.

-

O-demethylation: The methoxy group may be subject to O-demethylation by cytochrome P450 enzymes in the liver, which could yield hydroxylated metabolites.

Further metabolism would likely involve the degradation of the resulting intermediates through pathways common to aromatic compounds.

Inferred Metabolic Pathway of this compound

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of amino acids and their derivatives.

General HPLC Method

A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., around 210-220 nm or 270-280 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

For analysis in complex biological matrices such as plasma or tissue homogenates, sample preparation steps like protein precipitation or solid-phase extraction are necessary to remove interfering substances. The use of an internal standard is recommended to improve the accuracy and precision of the method.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and provides detailed, actionable protocols for researchers to determine these crucial parameters. While specific quantitative data remains to be published, the methodologies outlined herein will enable scientists and drug developers to generate the necessary data for their research and development activities. The inferred metabolic pathways and recommended analytical methods further contribute to a foundational understanding of this compound's behavior in experimental and biological systems.

References

The Role of 3-Methoxy-L-phenylalanine in Neurological Disorders: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Methoxy-L-phenylalanine, more commonly known as 3-O-methyldopa (3-OMD), is a major metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease. While initially considered an inert byproduct, a growing body of evidence indicates that 3-OMD plays a significant and multifaceted role in the central nervous system, particularly in the context of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of 3-OMD, focusing on its synthesis, metabolism, and its intricate involvement in the pathophysiology of neurological conditions, primarily Parkinson's disease and Aromatic L-amino acid decarboxylase (AADC) deficiency. We delve into the molecular mechanisms of its action, including its impact on dopaminergic signaling, blood-brain barrier transport, and induction of oxidative stress. This guide also presents detailed experimental protocols for the quantification and study of 3-OMD, along with quantitative data and visualizations of key pathways to facilitate further research and drug development efforts in this area.

Introduction to 3-O-Methyldopa (3-OMD)

3-O-methyldopa is an O-methylated metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA) formed through the action of the enzyme Catechol-O-methyltransferase (COMT).[1] With a significantly longer half-life of approximately 15 hours compared to L-DOPA's one hour, 3-OMD accumulates in the plasma and cerebrospinal fluid (CSF) of patients undergoing long-term L-DOPA therapy for Parkinson's disease.[2] This accumulation has led to extensive investigation into its physiological and pathological roles.

Biosynthesis and Metabolism of 3-O-Methyldopa

The primary pathway for 3-OMD formation is the methylation of L-DOPA by COMT, a reaction that utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[2] This process is particularly prominent in the periphery when a dopa decarboxylase inhibitor (DDI) is co-administered with L-DOPA to prevent its peripheral conversion to dopamine. The inhibition of the primary metabolic pathway of L-DOPA shunts it towards methylation by COMT.[2]

The metabolic fate of 3-OMD itself involves further conversion. It can be transaminated by tyrosine aminotransferase to form vanilpyruvic acid.[2]

Role in Neurological Disorders

Parkinson's Disease

The most extensively studied role of 3-OMD is in the context of Parkinson's disease (PD), where its accumulation during L-DOPA therapy is associated with several adverse effects and motor complications.

-

Competition for Blood-Brain Barrier Transport: 3-OMD competes with L-DOPA for transport across the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT1).[2] This competition can reduce the bioavailability of L-DOPA in the brain, potentially contributing to a diminished therapeutic response and the "wearing-off" phenomenon.[3]

-

Inhibition of Dopamine Synthesis and Release: Preclinical studies have shown that 3-OMD can inhibit the striatal uptake and utilization of L-DOPA, leading to decreased synthesis of dopamine.[4] Furthermore, it has been demonstrated to inhibit the release of dopamine from rat striatal slices.[5]

-

Contribution to L-DOPA-Induced Dyskinesia (LID): Elevated plasma levels of 3-OMD have been observed in Parkinson's patients experiencing L-DOPA-induced dyskinesias.[6][7] While a direct causal link is still under investigation, the modulation of dopaminergic signaling by 3-OMD is thought to contribute to the development of these involuntary movements. The underlying mechanisms are complex and involve the sensitization of post-synaptic dopamine D1 receptors and the downstream activation of signaling cascades including PKA/DARPP-32, ERK, and mTORC1.[6][7]

-

Neurotoxic Effects: In vitro studies using PC12 cells have indicated that 3-OMD can induce cytotoxic effects through the generation of oxidative stress and a decrease in mitochondrial membrane potential.[8] It has also been shown to potentiate L-DOPA-induced toxicity.[8]

Aromatic L-amino acid Decarboxylase (AADC) Deficiency

Aromatic L-amino acid decarboxylase (AADC) deficiency is a rare, autosomal recessive neurometabolic disorder caused by mutations in the DDC gene, leading to impaired synthesis of dopamine and serotonin.[9][10] In individuals with AADC deficiency, the accumulation of L-DOPA leads to significantly elevated levels of 3-OMD.[11] This makes 3-OMD a crucial biomarker for the diagnosis of this condition.[12] Quantification of 3-OMD in dried blood spots (DBS) offers a less invasive screening method compared to the analysis of neurotransmitters in cerebrospinal fluid.[9][10]

Other Neurological Disorders

The role of 3-OMD in other neurological disorders is less clear. While its parent compound, methyldopa, has been investigated for its potential effects on seizure thresholds, there is limited direct evidence implicating 3-OMD in conditions like epilepsy, Alzheimer's disease, or Huntington's disease.[13] Further research is warranted to explore potential connections.

Signaling Pathways Modulated by 3-O-Methyldopa

The effects of 3-OMD on neuronal function are mediated through its interaction with several key signaling pathways. In the context of L-DOPA-induced dyskinesia, the aberrant pulsatile stimulation of dopamine receptors, influenced by both L-DOPA and 3-OMD, leads to the dysregulation of downstream signaling cascades in medium spiny neurons of the striatum.

Quantitative Data

The following tables summarize key quantitative data related to 3-O-methyldopa from various studies.

Table 1: Plasma and Cerebrospinal Fluid (CSF) Concentrations of 3-OMD in Neurological Disorders

| Condition | Sample Type | Patient Group | 3-OMD Concentration | Reference |

| Parkinson's Disease (with L-DOPA) | CSF | Parkinson's Patients | Decreased vs. controls | [14] |

| AADC Deficiency | Dried Blood Spot | AADC Patients | >4-fold increase vs. controls | [9][10] |

| AADC Deficiency | Dried Blood Spot | Patient on Levodopa | 12,302 ng/mL | [15] |

| AADC Deficiency | Dried Blood Spot | Patients not on Levodopa | 1504 - 2607 ng/mL | [15] |

| Healthy Newborns | Dried Blood Spot | Control | Mean: 88.08 ng/mL | [1] |

Table 2: Preclinical Data on the Effects of 3-OMD

| Experimental Model | Treatment | Measured Parameter | Result | Reference |

| Male Sprague-Dawley rats | 1 µmol 3-OMD (ICV) | Locomotor Activity (Movement Time) | 70% decrease | [8] |

| Male Sprague-Dawley rats | 1 µmol 3-OMD (ICV) | Locomotor Activity (Total Distance) | 74% decrease | [8] |

| Male Sprague-Dawley rats | 1 µmol 3-OMD (ICV) | Locomotor Activity (Number of Movements) | 61% decrease | [8] |

| Male Sprague-Dawley rats | 1 µmol 3-OMD (ICV) | Dopamine Turnover (DOPAC/DA) in striatum | 40% decrease | [8] |

| PC12 cells | 3-OMD | Mitochondrial Membrane Potential | Decreased | [8] |

| Mixed mesencephalic neuron and striatal astrocyte cultures | 25 µM methyl-L-DOPA + 10 or 100 µM 3-OMD | Viability of dopaminergic neurons | Neuroprotective effect of L-DOPA inhibited | [5] |

| Striatal astrocytes | 100 µM methyl-L-DOPA + 100 µM 3-OMD | L-DOPA uptake | Inhibited | [5] |

| Striatal astrocytes | 100 µM methyl-L-DOPA + 100 µM 3-OMD | Glutathione (GSH) release | Inhibited | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-O-methyldopa.

Quantification of 3-O-Methyldopa in Human Plasma by HPLC with Electrochemical Detection

This protocol is a synthesis of methods described in the literature for the simultaneous analysis of L-DOPA and its metabolites.[16][17][18][19]

Objective: To quantify the concentration of 3-OMD in human plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Perchloric acid (0.4 M)

-

Mobile phase: Phosphate buffer (e.g., 50 mM, pH 2.7-3.0) with an organic modifier (e.g., 5-10% methanol or acetonitrile) and an ion-pairing agent (e.g., 0.1 mM EDTA, 0.2 mM sodium octyl sulfate)

-

3-O-methyldopa standard

-

Internal standard (e.g., isoproterenol or a structurally similar compound not present in the sample)

-

Human plasma samples, collected in heparinized tubes and stored at -80°C

-

Microcentrifuge and tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.

-

Vortex briefly to mix.

-

Add 50 µL of ice-cold 4.0 M perchloric acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-ECD Analysis:

-

Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the ECD.

-

Set the ECD potentials. A common setting is a dual-electrode system with the first electrode at an oxidizing potential (e.g., +0.65 V) and the second at a reducing potential (e.g., -0.15 V) to increase selectivity.

-

Inject 20-50 µL of the prepared sample onto the column.

-

Run the chromatographic separation according to the established method. The retention time for 3-OMD will need to be determined using a standard.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to 3-OMD and the internal standard.

-

Prepare a calibration curve by spiking drug-free plasma with known concentrations of 3-OMD and processing them in the same way as the samples.

-

Calculate the concentration of 3-OMD in the unknown samples by comparing the peak area ratio of 3-OMD to the internal standard against the calibration curve.

-

In Vitro Blood-Brain Barrier Transport Assay

This protocol is based on methods using immortalized rat brain capillary endothelial cells (RBE4 cells) to assess the transport of compounds across the BBB.[20][21]

Objective: To evaluate the transport of 3-OMD across an in vitro model of the blood-brain barrier and its competition with L-DOPA.

Materials:

-

Immortalized rat brain endothelial cells (RBE4 cell line)

-

Astrocyte primary cultures or conditioned medium

-

Transwell inserts (e.g., 12-well format, 1.0 µm pore size)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, basic fibroblast growth factor, and antibiotics

-

Coating solution (e.g., collagen type IV and fibronectin)

-

Radiolabeled [³H]-3-OMD and [¹⁴C]-L-DOPA

-

Scintillation counter and vials

-

Buffer solution (e.g., Hanks' Balanced Salt Solution)

Procedure:

-

Cell Culture and Co-culture Setup:

-

Coat Transwell inserts with the coating solution and allow them to dry.

-

Seed RBE4 cells on the apical side of the inserts at a high density.

-

Culture astrocytes on the bottom of the 12-well plates.

-

Once the RBE4 cells reach confluence, place the inserts into the wells containing the astrocytes to establish the co-culture model.

-

Allow the co-culture to differentiate for several days, monitoring the formation of a tight monolayer by measuring transendothelial electrical resistance (TEER).

-

-

Transport Assay:

-

Wash the cells on both the apical and basolateral sides of the Transwell with pre-warmed buffer.

-

To the apical (luminal) chamber, add the transport buffer containing a known concentration of [³H]-3-OMD. For competition studies, also add varying concentrations of unlabeled L-DOPA.

-

At various time points (e.g., 15, 30, 45, 60 minutes), collect samples from the basolateral (abluminal) chamber.

-

At the end of the experiment, collect the solution from the apical chamber and lyse the cells to determine the intracellular concentration.

-

-

Quantification and Data Analysis:

-

Add the collected samples to scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

For competition studies, plot the transport of [³H]-3-OMD as a function of the concentration of unlabeled L-DOPA to determine the inhibitory constant (Ki).

-

Assessment of Locomotor Activity in Rats

This protocol describes a general method for assessing spontaneous locomotor activity in rats following the administration of a test compound.[22][23]

Objective: To evaluate the effect of 3-OMD on spontaneous locomotor activity in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Open-field activity chambers equipped with infrared beams

-

3-O-methyldopa solution for injection (e.g., intracerebroventricular - ICV)

-

Vehicle control solution

-

Syringes and needles for administration

Procedure:

-

Acclimation:

-

House the rats individually for at least one week before the experiment to acclimate them to the housing conditions.

-

Handle the rats daily to reduce stress.

-

On the day before the experiment, place each rat in the open-field chamber for a 30-minute habituation session.

-

-

Drug Administration:

-

On the day of the experiment, administer 3-OMD (e.g., 1 µmol, ICV) or vehicle to the rats.

-

-

Locomotor Activity Measurement:

-

Immediately after administration, place the rat in the center of the open-field chamber.

-

Record locomotor activity for a set period (e.g., 60 minutes), with data collected in time bins (e.g., 5-minute intervals).

-

The activity monitoring system will record parameters such as total distance traveled, number of horizontal and vertical beam breaks (rearing).

-

-

Data Analysis:

-

Analyze the data for each parameter (total distance, horizontal activity, vertical activity) over the entire session and within each time bin.

-

Compare the activity of the 3-OMD-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion and Future Directions

3-O-methyldopa is emerging as a bioactive molecule with significant implications for neurological disorders, moving beyond its initial perception as an inert metabolite. Its role in modulating the therapeutic efficacy and side effects of L-DOPA in Parkinson's disease is of paramount clinical importance. Furthermore, its utility as a diagnostic biomarker for AADC deficiency highlights its clinical relevance.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which 3-OMD contributes to L-DOPA-induced dyskinesia, with a focus on its interaction with dopamine receptor signaling and downstream pathways.

-

Investigating the potential neurotoxic effects of chronic 3-OMD accumulation in the brain and exploring strategies to mitigate these effects.

-

Exploring the role of 3-OMD in other neurological disorders where dopaminergic or monoaminergic systems are implicated.

-

Developing novel therapeutic strategies that target COMT to reduce 3-OMD formation and improve the long-term efficacy of L-DOPA therapy.

A deeper understanding of the complex pharmacology of 3-O-methyldopa will undoubtedly pave the way for improved therapeutic interventions for a range of neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 3. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopa and 3-O-methyldopa in cerebrospinal fluid of Parkinsonism patients during treatment with oral L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]